

Application Notes: Development of a Sensitive Crustacean Cardioactive Peptide (CCAP) ELISA

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Compound of Interest		
Compound Name:	Crustacean cardioactive peptide	
Cat. No.:	B15597767	Get Quote

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Introduction

Crustacean Cardioactive Peptide (CCAP) is a nine-amino acid neuropeptide that plays a crucial role in regulating various physiological processes in arthropods. Initially identified for its cardioexcitatory effects in the shore crab, Carcinus maenas, its functions are now known to extend to the modulation of heartbeat, regulation of ecdysis (molting), and involvement in the immune response.[1][2][3][4] Given its diverse and critical roles, the ability to accurately quantify CCAP concentrations in biological samples is of significant interest for physiological research and the development of novel pest control strategies.

This document provides a comprehensive guide to developing a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CCAP. It includes detailed protocols for both competitive and sandwich ELISA formats, guidelines for antibody selection and sample preparation, and methods for data analysis.

Assay Principle

Two primary ELISA formats are suitable for the quantification of small peptides like CCAP: the competitive ELISA and the sandwich ELISA.

• Competitive ELISA: This format is often preferred for small molecules and peptides where binding of two primary antibodies simultaneously (as in a sandwich ELISA) may be sterically



hindered. In this assay, CCAP in the sample competes with a known amount of labeled CCAP (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of capture antibody sites on a microplate. The resulting signal is inversely proportional to the amount of CCAP in the sample.[5][6]

Sandwich ELISA: This format offers high specificity and sensitivity and involves two
antibodies that bind to different epitopes on the target molecule.[7][8] A capture antibody is
immobilized on the plate, which binds CCAP from the sample. A second, enzyme-conjugated
detection antibody then binds to a different site on the captured CCAP. The signal generated
is directly proportional to the amount of CCAP present.[7][9][10]

Antibody Development and Selection

The success of the CCAP ELISA is highly dependent on the quality of the antibodies. The following table summarizes the characteristics of monoclonal and polyclonal antibodies to guide selection.

Antibody Type	Advantages	Disadvantages	Recommended Use in CCAP ELISA
Monoclonal	- High specificity to a single epitope- High batch-to-batch consistency- Infinite supply from hybridoma cell lines	- More expensive and time-consuming to produce- May be too specific and lose reactivity if the epitope is modified	- Detection Antibody in a sandwich ELISA- Primary Antibody in a competitive ELISA
Polyclonal	- Recognizes multiple epitopes, leading to a more robust signal-More tolerant of minor changes in the antigen- Less expensive and quicker to produce	- Batch-to-batch variability- Higher potential for cross- reactivity	- Capture Antibody in a sandwich ELISA to efficiently bind CCAP from the sample



A rabbit anti-CCAP polyclonal antibody has been successfully used in published research for a competitive ELISA.[11]

Data Presentation

The following tables represent typical quantitative data obtained during the development and validation of a sensitive CCAP ELISA.

Table 1: Representative Standard Curve Data for CCAP

Competitive ELISA

CCAP Standard (pg/mL)	Average Absorbance (450 nm)	Standard Deviation	%B/B ₀
0 (B ₀)	1.852	0.098	100.0
10	1.611	0.085	87.0
50	1.204	0.063	65.0
100	0.833	0.044	45.0
250	0.463	0.024	25.0
500	0.278	0.015	15.0
1000	0.148	0.008	8.0

Table 2: Assay Performance Characteristics

Parameter	Result
Assay Format	Competitive ELISA
Limit of Detection (LOD)	8.5 pg/mL
Assay Range	10 - 1000 pg/mL
Intra-Assay Precision (CV%)	< 8%
Inter-Assay Precision (CV%)	< 12%
Spike/Recovery (Hemolymph)	92% - 105%
-	



Table 3: Specificity and Cross-Reactivity

Peptide	Cross-Reactivity (%)
Crustacean Cardioactive Peptide (CCAP)	100
Proctolin	< 0.1
FMRFamide	< 0.1
Adipokinetic Hormone (AKH)	< 0.01
Corazonin	< 0.01

Experimental Protocols Protocol 1: Sample Preparation from Crustacean Tissues

- Hemolymph Collection: Collect hemolymph from crustaceans on ice using a pre-chilled syringe containing an anticoagulant solution (e.g., 10% EDTA).
- Tissue Homogenization: Dissect tissues of interest (e.g., pericardial organs, nervous tissue) on ice. Homogenize the tissues in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Centrifugation: Centrifuge the hemolymph or tissue homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the soluble CCAP.
- Protein Quantification: Determine the total protein concentration of the extract using a BCA protein assay kit. This allows for normalization of CCAP levels across samples.
- Storage: Store the extracts at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive ELISA for CCAP Quantification

· Antibody Coating:



- Dilute the rabbit anti-CCAP polyclonal antibody to 1-10 μg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
- Add 100 μL of the diluted antibody to each well of a 96-well high-binding microplate.
- Incubate overnight at 4°C.
- Washing and Blocking:
 - \circ Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBS-T).
 - Add 200 μL of Blocking Buffer (e.g., 1% BSA in PBS-T) to each well.
 - Incubate for 1-2 hours at room temperature.
- Competition Reaction:
 - Prepare CCAP standards by serially diluting a stock solution in Assay Diluent (e.g., 1% BSA in PBS-T).
 - \circ In a separate plate or tube, pre-incubate 50 μ L of standards or samples with 50 μ L of biotinylated CCAP for 1 hour at room temperature.
 - Wash the antibody-coated plate three times with Wash Buffer.
 - \circ Transfer 100 μ L of the pre-incubated standard/sample and biotinylated CCAP mixture to the appropriate wells.
 - Incubate for 2 hours at room temperature with gentle shaking.

Detection:

- Wash the plate three times with Wash Buffer.
- Add 100 μL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions in Assay Diluent, to each well.
- Incubate for 1 hour at room temperature in the dark.



- Signal Development and Measurement:
 - Wash the plate five times with Wash Buffer.
 - $\circ~$ Add 100 μL of TMB Substrate to each well.
 - Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
 - Add 50 μL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
 - Read the absorbance at 450 nm within 15 minutes using a microplate reader.

Protocol 3: Sandwich ELISA for CCAP Quantification

- Capture Antibody Coating:
 - Dilute the polyclonal capture antibody to 1-10 μg/mL in coating buffer.
 - \circ Add 100 μL to each well of a 96-well plate and incubate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with Wash Buffer.
 - \circ Block with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.
- Standard and Sample Incubation:
 - Wash the plate three times with Wash Buffer.
 - \circ Add 100 μL of CCAP standards and samples to the wells.
 - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
 - Wash the plate three times with Wash Buffer.



- Add 100 μL of biotinylated monoclonal detection antibody, diluted in Assay Diluent, to each well.
- Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation:
 - Wash the plate three times with Wash Buffer.
 - Add 100 μL of diluted Streptavidin-HRP conjugate to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Signal Development and Measurement:
 - Wash the plate five times with Wash Buffer.
 - Add 100 μL of TMB Substrate and incubate for 15-30 minutes in the dark.
 - Add 50 μL of Stop Solution.
 - Read the absorbance at 450 nm.

Data Analysis

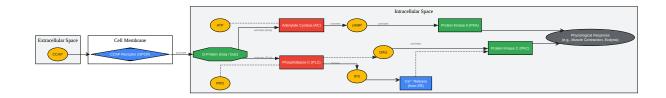
- Standard Curve Generation:
 - Calculate the average absorbance for each set of replicate standards and samples.
 - Subtract the average absorbance of the blank (zero standard) from all other readings.
 - Plot the average absorbance (or %B/B₀ for competitive ELISA) against the corresponding CCAP concentration.
 - Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Concentration Calculation:
 - Interpolate the CCAP concentration of the unknown samples from the standard curve.



 Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

Visualizations CCAP Signaling Pathway

CCAP binds to a G-protein coupled receptor (GPCR) on the cell surface, which can activate multiple downstream signaling cascades. The two principal pathways involve the activation of adenylate cyclase and phospholipase C.



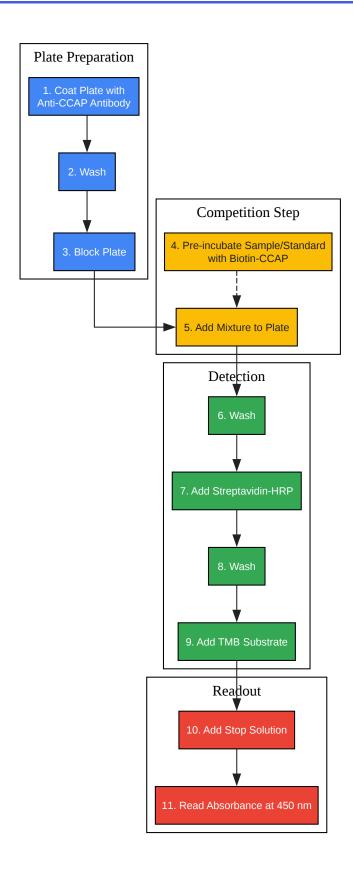
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Caption: CCAP G-protein coupled receptor signaling pathway.

Competitive ELISA Workflow

The following diagram illustrates the key steps involved in the competitive ELISA protocol for CCAP quantification.





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Caption: Workflow for a sensitive competitive CCAP ELISA.



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